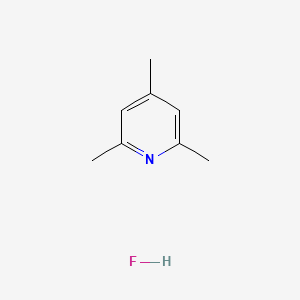

Hydrogen fluoridecollidine

Descripción general

Descripción

Hydrogen fluoridecollidine, also known as 2,4,6-trimethylpyridine hydrofluoride, is a chemical compound with the molecular formula C₈H₁₂FN. It is a derivative of collidine, a type of pyridine, and is characterized by the presence of a hydrogen fluoride group. This compound is used primarily in research and development settings and has various applications in organic synthesis and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrogen fluoridecollidine can be synthesized by reacting 2,4,6-trimethylpyridine with hydrogen fluoride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The process involves the condensation of hydrogen fluoride with 2,4,6-trimethylpyridine at low temperatures, usually around -78°C .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The use of specialized equipment to handle hydrogen fluoride, a highly corrosive and toxic substance, is essential for safe production .

Análisis De Reacciones Químicas

Types of Reactions

Hydrogen fluoridecollidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The hydrogen fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Fluorination: It can act as a fluorinating agent, introducing fluorine atoms into organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve the use of polar aprotic solvents.

Major Products Formed

Nucleophilic Substitution: The major products are substituted pyridines.

Fluorination: The products are fluoroalkylated compounds, which are valuable intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

Hydrogen fluoridecollidine has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Biological Research: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Industrial Applications: This compound is used in the production of specialty chemicals and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of hydrogen fluoridecollidine involves its ability to donate fluorine atoms to other molecules. This fluorination process can alter the chemical and physical properties of the target molecules, making them more reactive or stable. The molecular targets include various organic substrates, and the pathways involved often lead to the formation of new carbon-fluorine bonds .

Comparación Con Compuestos Similares

Hydrogen fluoridecollidine is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

2,4,6-Trimethylpyridine: Lacks the hydrogen fluoride group and thus has different reactivity.

Pyridinium Poly(hydrogen fluoride):

This compound stands out due to its ability to act as both a nucleophile and a fluorinating agent, making it versatile in various chemical reactions .

Actividad Biológica

Hydrogen fluoride (HF) is a highly corrosive chemical that poses significant health risks upon exposure. When combined with collidine, a nitrogen-containing heterocyclic compound, it forms hydrogen fluoride-collidine complexes, which exhibit unique biological activities. This article delves into the biological activity of hydrogen fluoride-collidine, examining its toxicity, absorption mechanisms, and potential therapeutic applications.

Hydrogen fluoride is known for its strong acidity and ability to penetrate biological membranes. Collidine, specifically 2,4,6-collidine, is a tertiary amine that can form stable complexes with HF, enhancing its biological interactions. The combination alters the physicochemical properties of HF, potentially influencing its biological effects.

Toxicology and Health Effects

-

Acute Exposure : Exposure to hydrogen fluoride can lead to severe tissue damage and systemic toxicity. Symptoms include:

- Respiratory Irritation : Inhalation of HF vapors causes irritation of the eyes, nose, and throat, with symptoms worsening at higher concentrations (≥2.5 mg/m³) .

- Dermal Burns : Contact with skin can result in severe burns due to the corrosive nature of HF .

- Systemic Effects : Acute exposure may lead to hypocalcemia and hypomagnesemia, resulting in cardiac arrhythmias and renal failure .

- Chronic Exposure : Long-term exposure to HF has been associated with skeletal fluorosis and damage to the lungs, liver, and kidneys . Chronic inhalation can result in persistent respiratory symptoms and decreased lung function.

Mechanisms of Absorption

Hydrogen fluoride is readily absorbed through inhalation or dermal contact. Studies indicate that:

- Inhaled HF rapidly enters the bloodstream, leading to elevated plasma fluoride levels within an hour of exposure .

- Dermal Absorption : HF can penetrate intact skin, causing deep tissue damage .

Case Study 1: Inhalation Exposure

A study involving 20 male volunteers exposed to varying concentrations of HF (0.2 to 5.2 mg/m³) demonstrated a strong correlation between inhaled HF concentration and symptom severity. Notably:

- Symptom Scores : Increased significantly during exposure (P < 0.01).

- Lung Function : A decrease in forced vital capacity (FVC) was observed at lower exposure levels .

Case Study 2: Dermal Exposure

In animal models, dermal application of concentrated HF resulted in severe tissue necrosis and prolonged healing times. For example:

- Rabbit Studies : Application of a 5% HF solution led to marked eschar formation and tissue destruction .

Table 1: Summary of Biological Effects of Hydrogen Fluoride-Collidine

| Effect | Acute Exposure | Chronic Exposure |

|---|---|---|

| Respiratory Irritation | Severe irritation; pulmonary edema | Chronic cough; decreased lung function |

| Dermal Burns | Severe burns; necrosis | Long-term skin sensitivity |

| Systemic Toxicity | Hypocalcemia; cardiac arrhythmias | Skeletal fluorosis; organ damage |

| Absorption Mechanism | Rapid absorption via inhalation | Accumulation in calcified tissues |

Propiedades

IUPAC Name |

2,4,6-trimethylpyridine;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.FH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKGEEJHKVNSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C)C.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660209 | |

| Record name | 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45725-47-1 | |

| Record name | 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.